molecular formula C19H24N2O B103047 Conoflorine CAS No. 15266-46-3

Conoflorine

Cat. No. B103047
CAS RN: 15266-46-3
M. Wt: 296.4 g/mol
InChI Key: OGDFTQDRHAGLTB-GUDVDZBRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Conoflorine is a naturally occurring alkaloid that is present in the leaves and roots of the plant, Conopharyngia longifolia. It is a type of indole alkaloid that has been found to possess a variety of biological activities, including anti-inflammatory, antitumor, and antioxidant properties. Conoflorine has been the focus of scientific research due to its potential therapeutic applications.

Scientific Research Applications

Scientific Research Applications of Conoflorine

  • Alkaloid Synthesis in Plant Cell Cultures :

    • Research has explored the synthesis of conoflorine in cell suspension cultures of plants like Tabernaemontana divaricata and Tabernanthe iboga. These studies have found that both cultures can synthesize conoflorine, along with other alkaloids. This indicates the potential of these cultures as sources for conoflorine, which could be significant for studying the mechanism of Aspidosperma-type alkaloid formation at the cell-free level (Pawelka & Stöckigt, 1983).
  • Natural Sources and Chemical Analysis :

    • Conoflorine has been isolated from the aerial parts of plants like Vinca sardoa, along with other indole alkaloids. The isolation and identification of these compounds contribute to the understanding of the natural sources and chemical structures of these alkaloids (Nicoletti et al., 1998).

properties

CAS RN

15266-46-3

Product Name

Conoflorine

Molecular Formula

C19H24N2O

Molecular Weight

296.4 g/mol

IUPAC Name

(15R,16S,18R)-15-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraene

InChI

InChI=1S/C19H24N2O/c1-2-19-9-7-16-14(13-5-3-4-6-15(13)20-16)8-10-21(12-19)11-17-18(19)22-17/h3-6,17-18,20H,2,7-12H2,1H3/t17-,18-,19-/m1/s1

InChI Key

OGDFTQDRHAGLTB-GUDVDZBRSA-N

Isomeric SMILES

CC[C@@]12CCC3=C(CCN(C1)C[C@@H]4[C@H]2O4)C5=CC=CC=C5N3

SMILES

CCC12CCC3=C(CCN(C1)CC4C2O4)C5=CC=CC=C5N3

Canonical SMILES

CCC12CCC3=C(CCN(C1)CC4C2O4)C5=CC=CC=C5N3

Other CAS RN

15266-46-3

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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